![molecular formula C10H7ClN2O2 B2921978 Methyl 4-chlorophthalazine-6-carboxylate CAS No. 1446407-53-9](/img/structure/B2921978.png)
Methyl 4-chlorophthalazine-6-carboxylate
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Overview
Description
“Methyl 4-chlorophthalazine-6-carboxylate” is a chemical compound with the CAS Number: 1446407-53-9 . It has a molecular weight of 222.63 . The IUPAC name for this compound is “methyl 4-chlorophthalazine-6-carboxylate” and its Inchi Code is 1S/C10H7ClN2O2/c1-15-10 (14)6-2-3-7-5-12-13-9 (11)8 (7)4-6/h2-5H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chlorophthalazine-6-carboxylate” is represented by the Inchi Code: 1S/C10H7ClN2O2/c1-15-10 (14)6-2-3-7-5-12-13-9 (11)8 (7)4-6/h2-5H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“Methyl 4-chlorophthalazine-6-carboxylate” is a powder . It has a molecular weight of 222.63 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Intermediate in Organic Synthesis
“Methyl 4-chlorophthalazine-6-carboxylate” can serve as an intermediate in organic synthesis . It can be used in the production of other complex organic compounds. Its specific structure and reactivity make it useful in a variety of chemical reactions.
Production of Pyrazolo Pyrimidines
This compound can be used in the synthesis of pyrazolo pyrimidines . Pyrazolo pyrimidines are a class of compounds that have shown various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Pharmacological Research
“Methyl 4-chlorophthalazine-6-carboxylate” and its derivatives could be of interest as substances with useful pharmacological properties . They could be used in drug discovery and development processes.
Antibacterial and Antiproliferative Activity
Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines, which can be synthesized from “Methyl 4-chlorophthalazine-6-carboxylate”, showed good antibacterial and antiproliferative activity . This suggests potential applications in the development of new antibacterial agents or cancer therapeutics.
Safety and Hazards
The safety information for “Methyl 4-chlorophthalazine-6-carboxylate” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.
properties
IUPAC Name |
methyl 4-chlorophthalazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-5-12-13-9(11)8(7)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRWSSPIHXWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=NC=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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